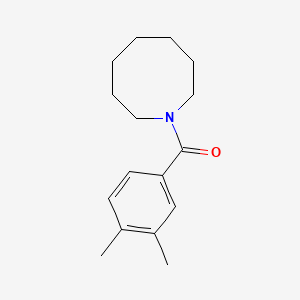

1-AZOCANYL(3,4-DIMETHYLPHENYL)METHANONE

説明

1-Azocanyl(3,4-dimethylphenyl)methanone is a ketone derivative featuring an azocane (8-membered nitrogen-containing heterocycle) linked to a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl ketones, though empirical studies are sparse .

特性

IUPAC Name |

azocan-1-yl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13-8-9-15(12-14(13)2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHOIVVKZHHYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Azocanyl(3,4-dimethylphenyl)methanone can be synthesized through a multi-step process involving the formation of the azocane ring and subsequent attachment of the 3,4-dimethylphenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of 1-azocanyl(3,4-dimethylphenyl)methanone may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or

類似化合物との比較

Comparison with Structurally Similar Compounds

Due to the lack of direct experimental data on 1-azocanyl(3,4-dimethylphenyl)methanone, comparisons are drawn from structurally analogous compounds, such as 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS 478041-48-4), which shares a heterocyclic ketone backbone but differs in substituents and functional groups.

Table 1: Structural and Physicochemical Comparisons

| Property | 1-Azocanyl(3,4-Dimethylphenyl)Methanone (Hypothetical) | 1-Azepanyl[1-(Phenylsulfonyl)-4-Piperidinyl]Methanone (CAS 478041-48-4) |

|---|---|---|

| Molecular Formula | Likely C₁₇H₂₃NO (estimated) | C₁₈H₂₆N₂O₃S |

| Molar Mass (g/mol) | ~265.38 (calculated) | 350.48 |

| Key Functional Groups | Azocane, 3,4-dimethylphenyl, ketone | Azepane, phenylsulfonyl, piperidine, ketone |

| Lipophilicity (LogP) | Higher (predicted due to dimethyl groups) | Moderate (sulfonyl group increases polarity) |

| Synthetic Accessibility | Challenging (8-membered ring strain) | Moderately accessible (established piperidine/sulfonyl chemistry) |

Key Differences and Implications:

Heterocyclic Ring Size : The 8-membered azocane ring in the target compound may introduce greater conformational flexibility but also synthetic challenges compared to the 7-membered azepane in CAS 478041-48-2. Ring strain in azocane could affect stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。